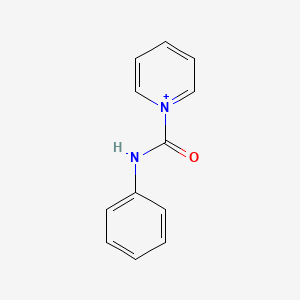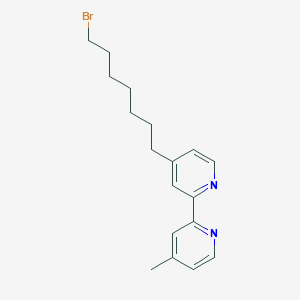
4-(7-Bromoheptyl)-4'-methyl-2,2'-bipyridine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(7-Bromoheptyl)-4’-methyl-2,2’-bipyridine is an organic compound that belongs to the bipyridine family. This compound is characterized by the presence of a bromine atom attached to a heptyl chain, which is further connected to a bipyridine core. The bipyridine core is a common ligand in coordination chemistry, known for its ability to form stable complexes with various metal ions.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(7-Bromoheptyl)-4’-methyl-2,2’-bipyridine typically involves the following steps:
Bromination of Heptane: Heptane is brominated to form 7-bromoheptane using bromine in the presence of a radical initiator such as azobisisobutyronitrile (AIBN).
Coupling with 4’-methyl-2,2’-bipyridine: The 7-bromoheptane is then coupled with 4’-methyl-2,2’-bipyridine using a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling, in the presence of a base like potassium carbonate and a solvent like tetrahydrofuran (THF).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
化学反应分析
Types of Reactions
4-(7-Bromoheptyl)-4’-methyl-2,2’-bipyridine can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction Reactions: The bipyridine core can participate in redox reactions, forming different oxidation states.
Coordination Reactions: The bipyridine core can coordinate with metal ions to form complexes.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium azide, potassium thiolate, and sodium alkoxide. Typical conditions involve the use of polar aprotic solvents like dimethylformamide (DMF) and moderate temperatures.
Oxidation and Reduction Reactions: Reagents such as hydrogen peroxide or sodium borohydride can be used under controlled conditions.
Coordination Reactions: Metal salts like copper(II) sulfate or nickel(II) chloride are used in the presence of coordinating solvents like acetonitrile.
Major Products
Substitution Reactions: Products include azidoheptyl, thiolheptyl, and alkoxyheptyl derivatives.
Oxidation and Reduction Reactions: Products include various oxidation states of the bipyridine core.
Coordination Reactions: Metal-bipyridine complexes with different geometries and properties.
科学研究应用
4-(7-Bromoheptyl)-4’-methyl-2,2’-bipyridine has diverse applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry to form metal complexes for catalysis and material science.
Biology: Investigated for its potential as a building block in the synthesis of biologically active molecules.
Medicine: Explored for its potential in drug design and development, particularly in the creation of metal-based drugs.
Industry: Utilized in the development of advanced materials, such as conductive polymers and nanomaterials.
作用机制
The mechanism of action of 4-(7-Bromoheptyl)-4’-methyl-2,2’-bipyridine is primarily related to its ability to coordinate with metal ions. The bipyridine core acts as a chelating ligand, forming stable complexes with metal ions. These complexes can exhibit unique electronic, magnetic, and catalytic properties, making them useful in various applications. The molecular targets and pathways involved depend on the specific metal ion and the context of the application.
相似化合物的比较
Similar Compounds
4-(7-Bromoheptyl)-1H-pyrazole: Similar in structure but with a pyrazole core instead of bipyridine.
N-(7-bromoheptyl)phthalimide: Contains a phthalimide group instead of bipyridine.
Phthalic acid, 7-bromoheptyl heptyl ester: Contains a phthalic acid ester group instead of bipyridine.
Uniqueness
4-(7-Bromoheptyl)-4’-methyl-2,2’-bipyridine is unique due to its bipyridine core, which provides strong coordination capabilities with metal ions. This property distinguishes it from other similar compounds and makes it particularly valuable in coordination chemistry and related applications.
属性
CAS 编号 |
134706-75-5 |
|---|---|
分子式 |
C18H23BrN2 |
分子量 |
347.3 g/mol |
IUPAC 名称 |
2-[4-(7-bromoheptyl)pyridin-2-yl]-4-methylpyridine |
InChI |
InChI=1S/C18H23BrN2/c1-15-8-11-20-17(13-15)18-14-16(9-12-21-18)7-5-3-2-4-6-10-19/h8-9,11-14H,2-7,10H2,1H3 |
InChI 键 |
PFJUCSUTXMEFTG-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC(=NC=C1)C2=NC=CC(=C2)CCCCCCCBr |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


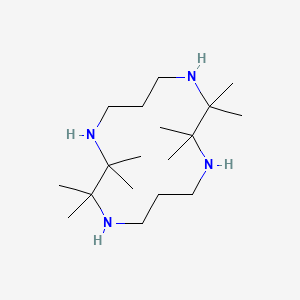
![4-[(1H-Inden-1-ylidene)methyl]-N,N-bis(4-methylphenyl)aniline](/img/structure/B14277666.png)
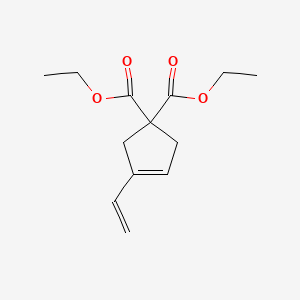
![1,3,9-Trimethyl-8-[(propan-2-yl)oxy]-3,9-dihydro-1H-purine-2,6-dione](/img/structure/B14277679.png)

![Ethyl 4-{1-[(methanesulfonyl)oxy]ethyl}benzoate](/img/structure/B14277698.png)
![{4-[2-(tert-Butylperoxy)propan-2-yl]phenyl}(phenyl)methanone](/img/structure/B14277703.png)
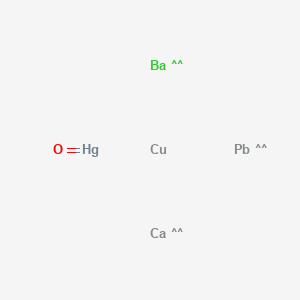
![3-[(4-Hydroxy-3-nitrobenzene-1-sulfonyl)amino]benzoic acid](/img/structure/B14277710.png)

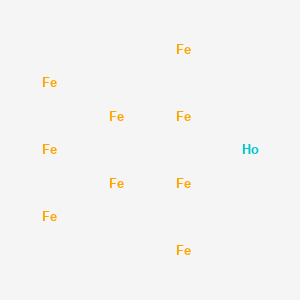

![3-[3-(Trimethoxysilyl)propyl]pentane-2,4-dione](/img/structure/B14277735.png)
